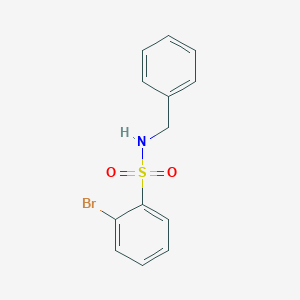

N-benzyl-2-bromobenzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-benzyl-2-bromobenzenesulfonamide-like compounds typically involves the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines. This process requires the presence of electron-withdrawing groups on the aromatic ring of the benzyl group to facilitate C-arylation. Such methodologies exemplify the advanced intermediates toward the synthesis of nitrogenous heterocycles, including indazole oxides and quinazolines (Kisseljova, Smyslová, & Krchňák, 2014).

Molecular Structure Analysis

The molecular structure of N-benzyl-2-bromobenzenesulfonamide-related compounds can be characterized through various spectroscopic and crystallographic techniques. For example, N-allyl-N-benzyl-4-methylbenzenesulfonamide, a similar sulfonamide, was synthesized and its structure elucidated using single-crystal X-ray diffraction, revealing an orthorhombic space group with specific cell parameters (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

The chemical reactions involving benzenesulfonamides often leverage the sulfonamide group's ability to act as a directing group for further functionalization. For instance, direct N-alkylation of aminobenzenesulfonamides with alcohols has been demonstrated, showcasing the compound's versatility in recognizing different types of amino groups in complex molecules (Lu, Ma, Qu, & Li, 2015).

Physical Properties Analysis

The physical properties of N-benzyl-2-bromobenzenesulfonamide and related compounds, such as solubility, melting point, and crystal structure, play a crucial role in their application in synthesis. The crystallographic analysis provides insights into the packing patterns and intermolecular interactions, critical for understanding the compound's stability and reactivity (Suchetan et al., 2015).

Chemical Properties Analysis

Benzenesulfonamides, including N-benzyl-2-bromobenzenesulfonamide analogs, exhibit varied chemical properties based on their functional groups and substitutions. These compounds are explored for their potential as intermediates in the synthesis of pharmaceutically relevant molecules, demonstrating a range of reactivities and applications in organic synthesis (Pala et al., 2014).

Aplicaciones Científicas De Investigación

Merging Cross-Metathesis and Radical Cyclization

N- Alkyl- N -allyl-2-bromobenzenesulfonamides are functionalized via selective E- cross-metathesis with various alkenes. This process, followed by radical cyclization, results in the creation of 4-substituted benzosultams in moderate-to-good yields. Such benzosultams have potential applications in various chemical synthesis and pharmaceutical research (Feuillastre, Pelotier, & Piva, 2013).

Synthesis of Benzonitriles

N-Cyano-N-phenyl-p-methylbenzenesulfonamide serves as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This methodology is particularly efficient in creating pharmaceutical intermediates and allows chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).

Kinetics and Mechanism of Oxidation

The oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide in acid solution forms corresponding benzaldehydes. This reaction is significant in understanding the kinetics and mechanisms of certain organic reactions, offering insights into the behavior of similar compounds (Kothari & Banerji, 1985).

Development of Antimycobacterial Agents

2,4-Dinitrophenylsulfonamides with tunable cysteine-activated SO(2) release profiles have been developed for antimycobacterial purposes. N-Benzyl-2,4-dinitrobenzenesulfonamide exhibits high potency in inhibiting Mycobacterium tuberculosis, indicating its potential as a clinical agent (Malwal et al., 2012).

Antibacterial and Lipoxygenase Inhibition Studies

New sulfonamides bearing a 1,4-benzodioxin ring have been synthesized, showing notable antibacterial potential and inhibitory activity against Lipoxygenase enzyme. Such compounds could be potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Mecanismo De Acción

Mode of Action

It has been observed that the oxidation of substituted benzyl alcohols by sodium n-bromobenzenesulfonamide in acid solution results in the formation of the corresponding benzaldehydes . The reaction is first order with respect to N-benzyl-2-bromobenzenesulfonamide, the alcohol, and hydrogen ions .

Biochemical Pathways

The compound’s role in the oxidation of substituted benzyl alcohols suggests it may influence pathways involving these alcohols .

Result of Action

As mentioned, it is known to facilitate the oxidation of substituted benzyl alcohols to benzaldehydes , but the broader implications of this action require further investigation.

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-2-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c14-12-8-4-5-9-13(12)18(16,17)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQGRYUENBBEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

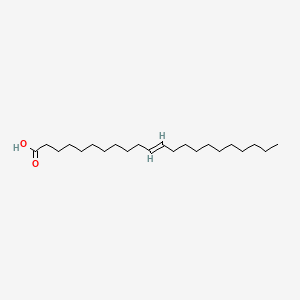

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428966 | |

| Record name | N-benzyl-2-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321704-27-2 | |

| Record name | N-benzyl-2-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol](/img/structure/B1240479.png)

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1240491.png)